3-(4-Chlorophenoxy)-5-nitroaniline
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Overview
Description
3-(4-Chlorophenoxy)-5-nitroaniline is an organic compound that features a chlorophenoxy group and a nitroaniline group
Scientific Research Applications
3-(4-Chlorophenoxy)-5-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Future Directions
Mechanism of Action
- Its effects are mainly measured by subjective responses, suggesting that it may act through indirect pathways or central nervous system (CNS) modulation rather than directly on specific receptors .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Preparation Methods
The synthesis of 3-(4-Chlorophenoxy)-5-nitroaniline typically involves the reaction of 4-chlorophenol with 3,5-dinitroaniline. One common method includes heating a mixture of 4-chlorophenol and 3,5-dinitroaniline in the presence of a base such as potassium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
3-(4-Chlorophenoxy)-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
3-(4-Chlorophenoxy)-5-nitroaniline can be compared with similar compounds such as:
4-Chlorophenoxyacetic acid: A synthetic pesticide with similar structural features but different applications.
3-Chloro-4-(4-chlorophenoxy)aniline: A compound with similar functional groups used in antimalarial research.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-chlorophenoxy)-5-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMXIWGYRCTQPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296670 |
Source
|
Record name | 3-(4-Chlorophenoxy)-5-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208122-61-6 |
Source
|
Record name | 3-(4-Chlorophenoxy)-5-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208122-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenoxy)-5-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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